Tolytriazole Sodium Salt

描述

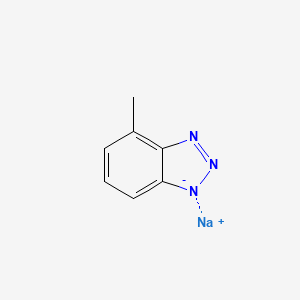

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Derivatization

Established Synthetic Pathways for Tolyltriazole (B104456) Sodium Salt Production

The commercial production of tolyltriazole sodium salt predominantly relies on two well-established chemical routes: the neutralization of tolyltriazole with alkaline reagents and the diazotization-cyclization of specific precursors.

Neutralization Reactions of Tolyltriazole with Alkaline Reagents

The most common and industrially favored method for producing tolyltriazole sodium salt is through the direct neutralization of tolyltriazole with a strong alkaline reagent, typically sodium hydroxide (B78521). scielo.brgoogle.com This method is valued for its simplicity, high yield, and minimal byproduct formation. researchgate.net

The process generally involves the following steps:

Tolyltriazole is added to a reaction vessel containing water. scielo.brorganic-chemistry.org

A stoichiometric amount of sodium hydroxide solution is then added in a controlled manner, often in batches, at room temperature to manage the exothermic reaction. scielo.brorganic-chemistry.org

The mixture is stirred for a period, typically between 30 minutes to an hour, to ensure the completion of the neutralization reaction. scielo.brorganic-chemistry.org

To enhance the purity and color of the final product, activated carbon is often introduced for decolorization. The mixture is heated to a temperature of 50-60°C for about an hour to an hour and a half. scielo.brorganic-chemistry.org

The hot solution is then filtered to remove the activated carbon and any other solid impurities. scielo.brorganic-chemistry.org

Upon cooling, the resulting product is a tolyltriazole sodium salt solution. scielo.brorganic-chemistry.org

This industrial neutralization method is highly efficient, with yields often exceeding 98.5%. scielo.brgoogle.com The reaction is also relatively fast, typically completed within 2-3 hours, and has low energy consumption. researchgate.net

A typical patented laboratory-scale synthesis using this method involves reacting 133g of tolyltriazole with 136g of water and 40.5g of 99% sodium hydroxide. This process yields a solution containing over 50% tolyltriazole sodium salt with a yield of 98.5%. organic-chemistry.org

Interactive Data Table: Comparison of Neutralization Reaction Parameters

| Parameter | Value | Reference |

| Tolyltriazole | 133g | organic-chemistry.org |

| Water | 136g | organic-chemistry.org |

| Sodium Hydroxide (99%) | 40.5g - 42g | organic-chemistry.org |

| Reaction Time | 0.5 - 1 hour | scielo.br |

| Decolorization Temperature | 50 - 60°C | scielo.brorganic-chemistry.org |

| Final Product Concentration | >50% | scielo.br |

| Yield | >98.5% | scielo.brgoogle.comorganic-chemistry.org |

Diazotization-Cyclization Routes and Process Variations

An alternative, though less common, synthetic route to tolyltriazole, the precursor to its sodium salt, involves a diazotization-cyclization reaction. This process starts with ortho-toluenediamine. researchgate.netgoogle.com The synthesis of tolyltriazole itself is analogous to that of benzotriazole (B28993), but begins with methyl-o-phenylenediamine. researchgate.net

The key steps in this pathway are:

Diazotization: Ortho-toluenediamine is reacted with a nitrite (B80452), such as an alkali metal nitrite (e.g., sodium nitrite), in the presence of an acid. researchgate.netgoogle.com This reaction is conducted at low temperatures (0–5°C) to stabilize the reactive diazonium salt intermediate. researchgate.net

Cyclization: The resulting diazonium salt is then heated, typically to around 80°C, which induces ring closure to form tolyltriazole. researchgate.net

Neutralization: The tolyltriazole formed can then be neutralized with sodium hydroxide to produce tolyltriazole sodium salt. researchgate.netgoogle.com

While historically significant, this method is less favored for industrial production due to its complexity, longer reaction times (6-8 hours), and the potential formation of undesirable byproducts like nitrosamines. researchgate.net The yield for the cyclization step is typically in the range of 85-90%. researchgate.net To obtain the free tolyltriazole from the salt, the solution can be acidified. google.com

Advanced Synthetic Approaches and Green Chemistry Principles

In response to increasing environmental regulations and a drive for greater efficiency, advanced synthetic methods and the application of green chemistry principles are being explored for the production of tolyltriazole sodium salt.

Utilization of Industrial Byproducts and Waste Streams (e.g., Tolyltriazole former fraction)

A notable advancement in the sustainable production of tolyltriazole sodium salt involves the utilization of industrial byproducts, specifically the "tolyltriazole former fraction" or "front-end volatiles" from the rectification tower used in tolyltriazole purification. mdpi.comresearchgate.net This waste stream, which was previously discarded, can be effectively converted into a valuable product. mdpi.com

The process involves:

Mixing the tolyltriazole former fraction with a 30% liquid caustic soda solution and deionized water in a reaction kettle. mdpi.comresearchgate.net

The mixture is heated to a controlled temperature, for instance, 80 ± 1°C, and stirred to dissolve the tolyltriazole. mdpi.comresearchgate.net

A decolorizing agent, such as activated carbon, is then added, and the reaction is continued with stirring for a set period. mdpi.comresearchgate.net

Finally, the solution is filtered to remove the decolorizing agent, yielding a tolyltriazole sodium salt solution that meets quality standards. mdpi.comresearchgate.net

This method not only provides an economic advantage by converting a waste stream into a commercial product but also addresses the environmental concerns associated with waste disposal. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Research has focused on several key aspects of the synthesis process.

For the neutralization reaction, precise control of the stoichiometry between tolyltriazole and sodium hydroxide is essential. scielo.br The controlled, batch-wise addition of the alkaline reagent helps to manage the reaction temperature and ensure a more complete reaction. scielo.brorganic-chemistry.org

In the purification stage, the amount of activated carbon used for decolorization has been optimized. For instance, using 0.3–0.6% activated carbon by mass can significantly reduce the turbidity of the crude solution. researchgate.net

Interactive Data Table: Effect of Activated Carbon on Purity

| Activated Carbon (% of solution) | Turbidity (NTU) | Yield Loss (%) | Reference |

| 0.3 | 25 | 1.2 | researchgate.net |

| 0.5 | 12 | 1.8 | researchgate.net |

| 0.6 | 8 | 2.5 | researchgate.net |

Data derived from CN101607946A as cited in the reference.

Furthermore, process improvements have focused on producing a lighter-colored and less odorous product by stabilizing the ortho-toluenediamine reactant with compounds like aldehydes, ketones, acetals, and ketals in the diazotization route. google.com This reduces the need for subsequent purification steps. google.com

Rational Design and Synthesis of Tolyltriazole Derivatives

The rational design and synthesis of tolyltriazole derivatives aim to create new molecules with enhanced or specific properties, particularly as corrosion inhibitors. usda.gov This involves modifying the core tolyltriazole structure to improve its performance in various environments.

One approach is the synthesis of non-ionic surfactants based on tolyltriazole. These are created by reacting tolyltriazole with ethylene (B1197577) oxide to produce polyethoxylated derivatives. researchgate.netresearchgate.net The performance of these derivatives as corrosion inhibitors for carbon steel in environments like oil wells has been investigated, showing that their inhibition efficiency increases with concentration up to the critical micelle concentration. researchgate.net

Another area of research is the synthesis of 1-substituted-1,2,3-tolyltriazoles. These compounds can be synthesized from organic azide (B81097) compounds and propiolic acid using a cuprous halide or copper sulfate (B86663) catalyst. google.com These derivatives, containing a 1,2,3-triazole structural unit, are explored for their potential as organic synthesis intermediates and in the modification of pharmaceuticals. google.com

The design of these derivatives often considers the structure-activity relationship. For instance, the hydrophobic properties of the methyl group on the benzene (B151609) ring are believed to contribute to the enhanced corrosion inhibition performance of tolyltriazole compared to benzotriazole. scielo.br By strategically adding different functional groups to the tolyltriazole molecule, researchers can tune its properties, such as solubility and adsorption characteristics on metal surfaces, to develop more effective and environmentally friendly corrosion inhibitors. usda.gov

Chemical Modification Strategies for Targeted Performance Enhancement

The primary motivation for the chemical modification of tolyltriazole is to improve its performance in specific applications, such as enhancing its corrosion inhibition efficiency, thermal stability, or resistance to oxidizing biocides. scribd.com

Key Modification Strategies Include:

Introduction of Aliphatic Side Chains: Incorporating aliphatic side chains onto the tolyltriazole molecule can enhance the hydrophobicity of the protective film it forms on metal surfaces. This increased hydrophobicity acts as a more effective barrier against corrosive species like chloride and chlorite (B76162) ions. scribd.com

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the benzotriazole ring can lead to derivatives with altered electronic properties and potentially improved corrosion inhibition, particularly in high-salinity and acidic environments. google.com

Alkoxylation: The addition of alkoxylated groups, like ethoxylates, to amine derivatives of tolyltriazole can create nonionic surfactants. These modified compounds exhibit enhanced performance as corrosion inhibitors for copper-zinc alloys in seawater. researchgate.net

Mannich-Type Reactions: The reaction of tolyltriazole with formaldehyde (B43269) and an amine (a Mannich reaction) can produce derivatives with improved solubility and dispersibility in lubricating oils. For instance, the reaction with di(4-octylphenyl)amine yields a product with superior crystallization-resisting properties. google.com

Table 1: Examples of Chemically Modified Tolyltriazole Derivatives and Their Enhanced Properties

| Modification | Derivative Example | Targeted Performance Enhancement | Reference |

|---|---|---|---|

| Introduction of Aliphatic Side Chains | Tolyltriazole with unspecified aliphatic side chains | Improved stability of the protective layer against corrosive ions. | scribd.com |

| Halogenation | Halogenated Tolytriazole | Improved corrosion inhibition in high-salt, acidic conditions. | google.com |

| Alkoxylation | Ethoxylated tallow (B1178427) amine derivative of tolyltriazole | Enhanced corrosion inhibition for Cu-Zn alloys in seawater. | researchgate.net |

These targeted modifications allow for the fine-tuning of the tolyltriazole structure to meet the demands of specific and challenging industrial environments.

Synthesis of Novel Analogues with Modified Heterocyclic Structures

Beyond enhancing the performance of the existing tolyltriazole scaffold, researchers are actively exploring the synthesis of novel analogues by modifying the core heterocyclic structure. This involves altering the triazole ring system or fusing it with other heterocyclic moieties to create entirely new classes of compounds with potentially unique chemical and physical properties.

Approaches to Synthesizing Novel Analogues:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted-1,2,3-triazoles. mdpi.comgoogle.com This methodology allows for the straightforward creation of a diverse library of triazole derivatives from various organic azides and alkynes. These derivatives are noted for their stability and potential as corrosion inhibitors. mdpi.com

Multi-component Reactions: Three-component cascade reactions have been successfully employed to synthesize complex spiropyrrolidine derivatives incorporating other heterocyclic systems. mdpi.com This approach offers a pathway to novel structures with potential applications in medicinal chemistry.

Oxidative Cyclization: The oxidation of 1,2,4,5-tetrazines bearing amidine fragments can lead to the formation of fused heterocyclic systems like vulcanchem.comgsconlinepress.comtriazolo[1,5-b] vulcanchem.comgsconlinepress.compublish.csiro.autetrazines. These novel structures have shown promise as fungistatic agents. beilstein-journals.org

Substitution and Cross-Coupling Reactions: The synthesis of benzotriazole-derived α-amino acids has been achieved through nucleophilic aromatic substitution followed by a one-pot diazotization and cyclization. Further functionalization through Suzuki–Miyaura cross-coupling reactions with halogenated benzotriazoles allows for the introduction of additional aryl groups, thereby tuning the photophysical properties of the resulting molecules. acs.org

Table 2: Synthesis Methods for Novel Heterocyclic Analogues

| Synthetic Method | Resulting Heterocyclic Structure | Key Features and Potential Applications | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted-1,2,3-triazoles | High yield, regioselective, stable products; corrosion inhibition. | mdpi.comgoogle.com |

| Three-Component Cascade Reactions | Spiropyrrolidine derivatives | Structural complexity and diversity; potential medicinal applications. | mdpi.com |

| Oxidative Cyclization | vulcanchem.comgsconlinepress.comtriazolo[1,5-b] vulcanchem.comgsconlinepress.compublish.csiro.autetrazines | Novel fused heterocyclic system; fungistatic activity. | beilstein-journals.org |

The exploration of these synthetic strategies continues to expand the chemical space around the tolyltriazole core, paving the way for the discovery of new materials with tailored functionalities for a wide range of scientific and industrial pursuits.

Fundamental Mechanistic Investigations of Corrosion Inhibition

Adsorption Phenomena and Interfacial Interactions on Metal Surfaces

The primary step in the corrosion inhibition process by Tolytriazole Sodium Salt is its adsorption onto the metal surface. This process is governed by complex interfacial interactions and can be described by various scientific models.

Adsorption Isotherm Modeling (e.g., Langmuir, Temkin, Frumkin)

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. ijcce.ac.ir These models provide valuable insights into the nature of the adsorption process.

Studies have shown that the adsorption of tolytriazole on metal surfaces, such as galvanized steel, can conform to the Langmuir adsorption isotherm . researchgate.net This model assumes that a monolayer of the inhibitor is formed on the metal surface, and all adsorption sites are energetically equivalent. ijcce.ac.ir The fit to the Langmuir isotherm often suggests a chemical adsorption (chemisorption) mechanism, where a strong bond is formed between the inhibitor and the metal. researchgate.net

The Temkin isotherm , another model, considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The Frumkin isotherm is an extension of the Langmuir model that explicitly accounts for lateral interactions between adsorbed molecules. The applicability of these models to TTA-Na adsorption depends on the specific metal-inhibitor system and the environmental conditions.

Table 1: Adsorption Isotherm Models and Their Characteristics

| Isotherm Model | Key Assumptions | Type of Adsorption Indicated |

|---|---|---|

| Langmuir | Monolayer adsorption on a surface with a finite number of identical sites. ijcce.ac.ir | Primarily chemisorption. researchgate.net |

| Temkin | Heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbate interactions. r-project.org | Can describe both physisorption and chemisorption. |

| Freundlich | Adsorption occurs on a heterogeneous surface with a non-uniform distribution of adsorption heats. ijcce.ac.irr-project.org | Typically indicates physisorption on heterogeneous surfaces. |

| Frumkin | Considers lateral interaction between adsorbed molecules. | Accounts for interactions in both physisorption and chemisorption. |

Role of Lone-Pair Electrons and Chelation in Film Formation

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. The tolyltriazole (B104456) molecule contains nitrogen atoms with lone-pair electrons. These electrons can be donated to vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds. This process, known as chelation , results in the formation of a stable, polymeric complex on the metal surface. smolecule.com

This protective film acts as a physical barrier, isolating the metal from the corrosive environment. vulcanchem.comcorecheminc.com The formation of this film is a critical step in the inhibition mechanism. In aqueous solutions, this compound dissociates, and the tolyltriazole anion adsorbs onto the metal surface, creating this protective barrier. smolecule.com

Influence of Environmental Factors on Adsorption Kinetics

The rate and extent of TTA-Na adsorption are significantly influenced by various environmental factors:

pH: The pH of the solution can affect the surface charge of the metal and the speciation of the inhibitor. Studies have shown that for cuprous oxide surfaces, more tolyltriazole is adsorbed at higher pH values. chemical-product.com

Temperature: Temperature generally influences the rate of adsorption. For chemisorption, an increase in temperature can lead to an increase in the adsorption rate up to a certain point.

Presence of other ions: The presence of aggressive ions, such as chlorides and sulfides, can compete with the inhibitor for adsorption sites on the metal surface. allenpress.comresearchgate.net However, research indicates that tolyltriazole can still provide effective protection in such environments. researchgate.net In some cases, the combination of TTA-Na with other inhibitors, like 2-Mercaptobenzothiazole (B37678), can lead to enhanced or synergistic protective effects. irochemical.com

Electrochemical Characterization of Inhibitor Films

Electrochemical techniques are powerful tools for studying the formation and properties of inhibitor films on metal surfaces. They provide quantitative data on the effectiveness of the inhibitor in controlling corrosion reactions.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a technique used to study the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (reduction of corrosive species) reactions of a corrosion process. By scanning the potential and measuring the resulting current, polarization curves are generated.

Studies on copper in chloride solutions have shown that tolyltriazole functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reaction rates. allenpress.com The presence of tolytriazole in the solution leads to a significant decrease in the corrosion current density (i_corr), indicating a reduction in the corrosion rate. chemical-product.comresearchgate.net The increase in the concentration of tolytriazole generally leads to a further decrease in the corrosion current density. chemical-product.com For instance, research on galvanized steel in a sodium chloride solution demonstrated that as the concentration of tolytriazole increased to 0.01 M, the inhibition efficiency reached over 98%. researchgate.net

Table 2: Hypothetical Potentiodynamic Polarization Data for Copper in 0.5 M NaCl with and without this compound

| Condition | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Anodic Tafel Slope (βa) (V/dec) | Cathodic Tafel Slope (βc) (V/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank (0.5 M NaCl) | -0.250 | 1.5 x 10⁻⁵ | 0.075 | -0.120 | - |

| + 10⁻³ M TTA-Na | -0.220 | 5.0 x 10⁻⁷ | 0.090 | -0.150 | 96.67 |

Electrochemical Impedance Spectroscopy (EIS) Analyses

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. nih.govkta.com It involves applying a small amplitude AC signal over a wide range of frequencies and measuring the impedance response of the electrochemical system. sioc-journal.cn

EIS data is often represented as Nyquist plots. For an inhibited system, the Nyquist plot typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct). The R_ct value is inversely proportional to the corrosion rate. A higher R_ct signifies better corrosion protection.

The impedance spectra can be fitted to equivalent electrical circuits (EECs) to model the electrochemical behavior of the metal-solution interface. researchgate.net These circuits often include elements such as the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer. researchgate.net Studies on galvanized steel have shown that the presence of tolytriazole leads to a significant increase in the polarization resistance, confirming the formation of a protective film. researchgate.net

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Parameters for Mild Steel in Acidic Media

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 50 | 200 | - |

| 0.01 M TTA-Na | 1200 | 50 | 95.8 |

| 0.05 M TTA-Na | 2500 | 25 | 98.0 |

Open Circuit Potential (OCP) Monitoring and Stability Assessments

Open Circuit Potential (OCP) monitoring is a fundamental electrochemical technique used to assess the stability of a metal in a corrosive environment and to understand the mechanism of a corrosion inhibitor. The OCP, or corrosion potential, is the electrical potential of a metal electrode measured relative to a reference electrode in the absence of any external current. Changes in OCP over time can indicate the formation and stability of a protective inhibitor film on the metal surface.

In the context of this compound, OCP measurements have been instrumental in elucidating its inhibitory action. When a metal, such as mild steel or copper, is immersed in a corrosive solution, its OCP will typically shift over time as corrosion processes initiate. Upon the introduction of this compound, a noticeable shift in the OCP is generally observed. Studies have shown that the addition of tolyltriazole (TTA) to acidic solutions leads to a shift in OCP to more positive potentials. researchgate.net This positive shift, or ennoblement, of the potential is indicative of the inhibitor adsorbing onto the metal surface and impeding the anodic dissolution reaction, thus providing protection against corrosion. researchgate.net

The magnitude of the OCP shift often correlates with the concentration of the inhibitor. Research on mild steel in hydrochloric acid demonstrated that increasing the concentration of TTA resulted in a greater shift of the OCP towards more positive values, suggesting the formation of a more stable and protective film at higher inhibitor concentrations. researchgate.net Similarly, for copper in acidic media, as the concentration of TTA increased, the OCP value shifted to more negative values, which was attributed to the adsorption of the inhibitor on the copper surface. researchgate.net This adsorption passivates the surface, leading to a stable potential after an initial immersion period. researchgate.net The stabilization of the OCP in the presence of this compound is a key indicator of the formation of a persistent and effective protective layer.

Table 1: Effect of Tolytriazole (TTA) Concentration on Open Circuit Potential (OCP) of Mild Steel in 0.5 M HCl

| TTA Concentration (M) | OCP vs. SCE (mV) after 3600s immersion |

| 0 | -485 |

| 0.01 | -475 |

| 0.03 | -468 |

| 0.05 | -460 |

| 0.07 | -455 |

Data compiled from findings on the electrochemical behavior of TTA on mild steel. researchgate.net

Surface Science and Microscopic Characterization of Protected Substrates

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. In corrosion science, it is employed to compare the surface of a metal before and after exposure to a corrosive environment, with and without an inhibitor. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the surface, a comprehensive understanding of the inhibitor's effect can be achieved.

Studies utilizing SEM on surfaces protected by this compound have consistently shown the formation of a protective film that mitigates corrosion damage. For instance, on mild steel exposed to acidic media, SEM images reveal a smooth and uniform surface in the presence of tolyltriazole, in stark contrast to the heavily corroded and pitted surface observed in the absence of the inhibitor. researchgate.netresearchgate.net This visual evidence confirms that this compound forms a barrier layer that physically separates the metal from the aggressive environment. vulcanchem.com

EDS analysis complements SEM observations by confirming the chemical nature of this protective layer. EDS spectra of inhibited surfaces show the presence of nitrogen and carbon, key elements in the tolyltriazole molecule, alongside the elements of the base metal. researchgate.netscielo.br Furthermore, EDS results have demonstrated that the presence of the tolyltriazole film leads to a decrease in the surface concentration of corrosive elements, such as chlorine from hydrochloric acid. researchgate.netscielo.br This indicates that the adsorbed inhibitor layer effectively blocks the adsorption of corrosive ions onto the metal surface. On copper alloys, EDS has been used to confirm the strong adsorption of tolyltriazole molecules on the surface, which prevents corrosion. researchgate.net

Table 2: Representative EDS Elemental Analysis of Mild Steel Surface in 0.5 M HCl with and without Tolytriazole (TTA)

| Element | Uninhibited Surface (Atomic %) | Inhibited Surface with 0.07 M TTA (Atomic %) |

| Fe | High | High |

| O | Moderate | Low |

| Cl | Present | Significantly Reduced/Absent |

| C | Low | Increased |

| N | Absent | Present |

This table represents typical findings from EDS analyses, demonstrating the presence of inhibitor components and the reduction of corrosive elements on the protected surface. researchgate.netscielo.br

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. It is particularly valuable for studying the surface morphology and roughness of the protective films formed by corrosion inhibitors.

AFM studies have confirmed the formation of a protective film of tolyltriazole on metal surfaces. For mild steel in acidic solutions, AFM analysis revealed that the surface becomes significantly smoother in the presence of tolyltriazole compared to the uninhibited surface, which exhibits a high degree of roughness due to corrosion. researchgate.netscielo.br The adsorbed tolyltriazole molecules form a film that covers the steel surface, leading to a reduction in surface roughness and providing a barrier to the corrosive environment. scielo.br The results from AFM are consistent with findings from other techniques, indicating the formation of a uniform and stable organic film. scielo.br

On copper, AFM has been used to visualize the adsorbed inhibitor layer and assess its impact on the surface topography. The technique can provide insights into the uniformity and completeness of the protective film. Studies on similar azole inhibitors like benzotriazole (B28993) have shown that the adsorbed molecules form a complex film that alters the surface at a microscopic level. researchgate.net For 1-benzyl-4-phenyl-1H-1,2,3-triazole, AFM has shown the adsorption of a protective film on the mild steel surface. mdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgmalvernpanalytical.comthermofisher.com It is an indispensable tool for understanding the chemical interactions between a corrosion inhibitor and a metal substrate.

XPS analyses have provided direct evidence for the chemisorption of tolyltriazole onto metal surfaces. researchgate.net When studying the protective film on galvanized steel, XPS results showed that tolyltriazole chemisorbed on the surface. researchgate.net Similarly, surface analysis by XPS on copper exposed to a corrosive environment containing tolyltriazole revealed the presence of the inhibitor on the corroded surface. researchgate.net This confirms that the inhibition mechanism involves the formation of a surface layer containing the inhibitor molecules.

The high-resolution spectra obtained from XPS can elucidate the nature of the chemical bonds formed between the inhibitor and the metal. For copper, it is believed that the triazole functional group acts as the binding site to the metal, resulting in a protective film composed of a Cu(I)-triazole complex. google.com XPS can identify the oxidation states of the elements, confirming the presence of Cu(I) and the nitrogen atoms from the triazole ring in the protective layer. bibliotekanauki.pl The analysis of the N 1s spectrum is particularly crucial in identifying the interaction of the nitrogen atoms in the triazole ring with the metal surface.

Table 3: Typical Binding Energies from XPS Analysis of a Copper Surface Protected by Tolytriazole

| Photoelectron Line | Binding Energy (eV) | Interpretation |

| Cu 2p₃/₂ | ~932.5 | Indicates presence of Cu(I) in the Cu-TTA complex |

| N 1s | ~399.8 | Associated with the nitrogen atoms in the triazole ring bonded to copper |

| C 1s | ~284.8 | Aromatic and aliphatic carbon from the tolyltriazole molecule |

Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration. This table is illustrative of typical findings in XPS studies of azole inhibitors on copper. researchgate.netbibliotekanauki.pl

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. eag.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule. In corrosion inhibition studies, FTIR is used to analyze the adsorbed inhibitor layer on the metal surface, confirming the presence of the inhibitor and providing insights into its adsorption mechanism.

FTIR studies have been used to characterize the protective film formed by tolyltriazole on metal surfaces. The spectra of the inhibited surface can be compared to the spectrum of pure tolyltriazole to identify characteristic peaks and any shifts that may occur upon adsorption. For example, the absence of the N-H stretching band in the FTIR spectrum of a surface treated with this compound, which would be present in the spectrum of tolyltriazole (TTA), can confirm the deprotonation and formation of the salt, which then adsorbs onto the metal surface.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Elemental Composition of Films

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become powerful tools for investigating corrosion inhibition mechanisms at the atomic and molecular levels. researchgate.netscielo.br Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights into the electronic properties of inhibitor molecules and their interaction with metal surfaces, complementing experimental findings. scielo.br

DFT calculations are widely used to correlate the molecular structure of an inhibitor with its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO ), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO ), the energy gap (ΔE = E LUMO - E HOMO ), and the dipole moment can be calculated to predict the inhibitor's adsorption behavior. scielo.br For tolyltriazole, DFT studies have confirmed that the molecule's ability to donate electrons to the vacant d-orbitals of the metal is a key aspect of its inhibition mechanism. researchgate.netscielo.br The presence of the methyl group in tolyltriazole, compared to its parent compound benzotriazole, can enhance its performance due to its electron-donating effect, which increases the electron density on the triazole ring and strengthens its adsorption on the metal surface.

Molecular dynamics simulations can model the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment. These simulations provide a dynamic picture of the formation of the protective film, showing the orientation and interaction energy of the inhibitor molecules with the surface. For triazole derivatives, MD simulations have revealed that the nitrogen atoms of the triazole ring are primarily responsible for the adsorption onto the metal surface. mdpi.com These theoretical approaches can support and confirm experimental findings and help in the rational design of new and more effective corrosion inhibitors. scielo.br

Density Functional Theory (DFT) Calculations for Molecular Electronic Properties and Adsorption Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT helps in elucidating the relationship between the molecular properties of an inhibitor and its performance. scielo.brresearchgate.net By calculating various molecular electronic properties, researchers can predict how this compound will interact with a metal surface.

Key molecular properties calculated using DFT include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). dergipark.org.tr E_HOMO is associated with the molecule's ability to donate electrons; a higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. researchgate.netsemanticscholar.org Conversely, E_LUMO represents the molecule's ability to accept electrons from the metal surface. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for predicting the reactivity of the inhibitor molecule; a smaller energy gap suggests higher reactivity and, consequently, a potentially higher inhibition efficiency. researchgate.net

DFT calculations for Tolytriazole and its derivatives consistently show that the molecule's interaction with metal surfaces is governed by these electronic properties. semanticscholar.org The triazole ring, with its nitrogen heteroatoms, is the primary site for these interactions. mdpi.com These atoms act as active centers for adsorption, donating electrons to the metal surface and forming a protective film. scielo.brresearchgate.net This adsorption can be either physisorption (physical adsorption) or chemisorption (chemical adsorption), and DFT helps in distinguishing between them by calculating adsorption energies. scielo.br Negative values of the Gibbs free energy of adsorption (ΔG_ads) and the enthalpy of adsorption (ΔH_ads) indicate a spontaneous and exothermic adsorption process. scielo.br

Table 1: Representative Quantum Chemical Descriptors for Triazole Derivatives from DFT Studies

| Compound/Parameter | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Triazole Derivative T1 | -5.586 | -2.313 | 3.273 |

| Triazole Derivative T2 | -5.513 | -3.330 | 2.183 |

| Triazole Derivative T3 | -5.778 | -2.505 | 3.273 |

| Triazole Derivative T | -5.728 | -2.455 | 3.273 |

Data sourced from a theoretical assessment of newly synthesized triazole derivatives. researchgate.net

These DFT studies confirm that the formation of an organic film is a key part of the inhibition mechanism. scielo.brresearchgate.net

Molecular Dynamics (MD) Simulations of Inhibitor-Surface Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to visualize and analyze the dynamic behavior of inhibitor molecules at the metal-solution interface. mdpi.com This method simulates the physical movements of atoms and molecules, providing a detailed view of the adsorption process over time. For this compound, MD simulations are used to determine the most stable adsorption configuration on a metal surface, typically iron (Fe) or copper (Cu), and to calculate the interaction and binding energies. researchgate.netmdpi.com

Simulations often reveal that the Tolytriazole molecule adsorbs onto the metal surface in a flat or parallel orientation. researchgate.net This orientation maximizes the contact area between the molecule and the surface, allowing for stronger adsorption through the π-electrons of the aromatic ring and the lone pair electrons of the nitrogen atoms. mdpi.com The final, stable configuration achieved in the simulation corresponds to the lowest energy state, indicating the most probable adsorption geometry. mdpi.com

The strength of the adsorption can be quantified by calculating the adsorption energy (E_ads). researchgate.net A high negative value for E_ads signifies a strong and spontaneous adsorption process, indicating the formation of a stable protective layer on the metal surface. researchgate.netchemrevlett.com These simulations can be performed in the presence of water molecules and corrosive ions (like chloride) to mimic realistic environmental conditions, providing a more accurate understanding of the inhibitor's behavior. nih.gov The results from MD simulations complement DFT calculations by providing a dynamic picture of the inhibitor-surface system, showing how the inhibitor molecules arrange themselves to form a dense and stable barrier against corrosion. mdpi.com

Table 2: Adsorption Energies of Triazole Derivatives on Fe(110) Surface from MD Simulations

| Compound | Adsorption Energy (kcal/mol) |

|---|---|

| Triazole Derivative A1 | -157.15 |

| Triazole Derivative A2 | -161.00 |

| Triazole Derivative A3 | -107.93 |

Data represents the strength of adsorption for different triazole derivatives, indicating strong and spontaneous interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to establish a mathematical relationship between the chemical structure of a compound and its inhibitory effectiveness. espublisher.com In the context of corrosion inhibitors, QSAR aims to predict the inhibition efficiency (IE) based on molecular descriptors derived from theoretical calculations, primarily DFT. researchgate.net These models are invaluable for designing new, more effective inhibitors by identifying the key molecular features that govern their performance. espublisher.comfrontiersin.org

For triazole-based inhibitors like this compound, QSAR studies correlate experimental inhibition efficiencies with calculated quantum chemical parameters such as E_HOMO, E_LUMO, the energy gap (ΔE), dipole moment (μ), and other descriptors like molecular volume and aromaticity. researchgate.netacs.org The goal is to develop a regression model, often using techniques like multiple linear regression (MLR) or more advanced machine learning methods like artificial neural networks (ANN), that can accurately predict the IE. espublisher.com

Successful QSAR models have shown that properties related to electron donation (high E_HOMO), molecular size, and the ability to form strong surface bonds are critical for high inhibition efficiency. acs.orgespublisher.com For example, a QSAR study might reveal a linear equation where the IE is a function of these descriptors. By understanding which descriptors have the most significant impact, chemists can rationally design new inhibitor molecules with optimized properties. dergipark.org.tr For instance, if a high dipole moment is found to be beneficial, modifications to the Tolytriazole structure could be proposed to increase this property, leading to a potentially more effective inhibitor. The development of robust QSAR models accelerates the discovery of novel corrosion inhibitors by reducing the need for extensive and costly experimental screening. espublisher.com

Advanced Applications and Performance Characterization in Complex Systems

Inhibition Performance in Industrial Water Treatment Systems

In industrial water systems, the control of corrosion is critical to maintaining operational efficiency, preventing costly equipment failure, and ensuring system longevity. TTA-S is a key component in many water treatment formulations designed for these environments.

Tolytriazole Sodium Salt is extensively used in open and recirculating cooling water systems, as well as boiler systems, to protect metallic components. vulcanchem.comvivablu.com.au Its primary function is to inhibit the corrosion of copper and copper alloys, which are commonly used in these systems. chemical-product.com The inhibitor works by adsorbing onto the metal surface to form a thin, protective membrane. This barrier prevents contact between the metal and corrosive agents. vulcanchem.com Research indicates that this protective layer is a cuprous oxide (Cu2O) film that passivates the metal surface. chemical-product.com

The performance of TTA-S is notable even in the presence of other chemicals common to water treatment programs. It can be used effectively in conjunction with various scale inhibitors, biocides, and algaecides. Studies have examined its effectiveness in the presence of disinfectants, finding that while ammonia's corrosiveness becomes negligible with TTA, monochloramine is a more compatible disinfectant than free chlorine for systems protected by TTA. chemical-product.com

In solid-state water treatment formulations, this compound is a crucial ingredient. A patented composition for a solid cooling tower treatment product highlights its role as a key corrosion inhibitor.

Table 1: Example Composition of a Solid Cooling Tower Treatment Product

| Component | Function | Percentage by Weight (%) |

|---|---|---|

| Sodium Citrate | Neutral Salt | 65 - 90% |

| Citric Acid | Acid | 1 - 6% |

| Sodium Diisopropyl Naphthalene Sulfonate | Surfactant | 6 - 15% |

| This compound | Corrosion Inhibitor | 0.1 - 1.5% |

| Sodium Bicarbonate | Pelletizing Aid | 2 - 7% |

| Magnesium Stearate | Pelletizing Aid | 0.25 - 0.75% |

Data derived from a patented formulation. google.com

This formulation demonstrates the integration of TTA-S at low concentrations to provide significant protection in complex chemical mixtures designed for industrial water systems. google.com Beyond copper, it also offers protective effects for other metals, including steel, cast iron, cadmium, and nickel.

In closed-loop systems and heat exchangers, maintaining clean and intact metal surfaces is essential for efficient thermal performance. corecheminc.com this compound is widely employed in these applications, including geothermal heating systems, air conditioning units, and industrial heat exchangers. corecheminc.com By forming a protective layer on metal surfaces, it prevents both corrosion and scaling, which in turn enhances heat transfer efficiency. vivablu.com.aucorecheminc.com

The compound is particularly valued for protecting copper tubing and other components from corrosion, ensuring the system's integrity and longevity. corecheminc.com Its application is critical in power plant cooling water systems that utilize copper alloy heat exchanger components. chemical-product.com The robust, insoluble polymeric complex it forms on copper surfaces is key to its effectiveness in these environments.

Cooling Tower and Boiler Systems

Role in Automotive and Heat Transfer Fluids

The automotive industry relies on various fluids to cool, lubricate, and operate vehicle systems. This compound is incorporated into many of these fluids to protect the metallic components from corrosion. vivablu.com.au

TTA-S is a common additive in antifreeze and engine coolant formulations. Its primary role is to prevent the corrosion of engine components, such as radiators and water pumps, thereby extending the life of the cooling system. vivablu.com.au It is particularly effective in the alkaline environments often found in engine coolants. The use of TTA-S is part of a broader strategy to maintain vehicle performance and durability by protecting against the degradation of metal parts. vivablu.com.au

Beyond standard coolants, this compound is also used in other heat transfer fluids within automotive systems. europa.eu For instance, it is incorporated into brake fluids and transmission fluids, where it provides corrosion protection for metal parts that are exposed to high temperatures and pressures. Its presence in these critical fluids helps ensure the smooth and reliable operation of automotive systems by preventing corrosion-related failures. corecheminc.com

Antifreeze Formulations

Application in Metalworking and Lubricant Formulations

In the metalworking and manufacturing sectors, fluids are used for machining, cutting, and grinding. This compound is a valuable additive in these metalworking fluids and industrial lubricants. vulcanchem.cominnospk.com It provides corrosion protection to metal parts during these fabrication processes. Its application extends to industrial lubricants such as drilling and cutting fluids, as well as hydraulic fluids, where it prevents corrosion in metal components exposed to water or other corrosive elements.

Table 2: Applications of this compound in Lubricants and Metalworking Fluids

| Application Area | Specific Use | Protective Function |

|---|---|---|

| Metalworking Fluids | Machining, cutting, and grinding operations. vulcanchem.com | Protects newly exposed metal surfaces during processing. |

| Industrial Lubricants | Additive for drilling and cutting fluids. connectchemicals.com | Safeguards equipment from corrosive elements in the fluid. innospk.com |

| Hydraulic Fluids | Corrosion inhibitor in hydraulic systems. corecheminc.com | Prevents corrosion of metal parts exposed to water or chemicals. |

Protection during Machining Processes

In the realm of metalworking, tolyltriazole (B104456) sodium salt is a valuable component in fluids used for machining, cutting, and grinding operations. vulcanchem.com During these processes, metal parts are subjected to significant mechanical stress and thermal loads, creating conditions ripe for corrosion. The incorporation of tolyltriazole sodium salt into metalworking fluids provides essential corrosion protection to the newly exposed metal surfaces.

The primary mechanism of action involves the formation of a durable, thin protective film on the metal surface. This film acts as a barrier, preventing the interaction between the metal and corrosive elements present in the working environment. This protection is crucial for maintaining the integrity and extending the longevity of the metal parts being machined. Formulations containing tolyltriazole sodium salt are suitable for use in a variety of water-miscible metalworking fluids, including synthetic, semi-synthetic, and emulsifiable types. tri-iso.com

Hydraulic Fluids and Lubricant Additives

This compound is an essential additive in hydraulic fluids and industrial lubricants, where it serves to prevent corrosion of metal components. riverlandtrading.com Hydraulic systems and lubricated machinery often operate under conditions that include exposure to water or other corrosive agents, making corrosion a significant concern. The addition of tolyltriazole sodium salt to these fluids helps to protect internal metal surfaces, such as those in pumps, valves, and pipelines, from corrosive attack. riverlandtrading.com

Its effectiveness as a corrosion inhibitor in these applications contributes to the smooth operation and extended lifespan of the equipment. riverlandtrading.com this compound is also utilized in drilling and cutting fluids as an additive to protect equipment in the demanding environments of these operations. vulcanchem.comconnectchemicals.com The compound's ability to form a protective layer on metal surfaces is key to its performance in these formulations.

Integration into Coatings and Surface Protection Technologies

The application of tolyltriazole sodium salt extends to the formulation of advanced coatings and surface treatments, offering enhanced protection against environmental degradation.

Enhancing Corrosion Resistance in Paints, Coatings, and Finishes

When incorporated into paints, coatings, and finishes, tolyltriazole sodium salt significantly enhances the corrosion resistance of the applied layer, particularly on metal surfaces. This is especially beneficial in demanding environments such as automotive and marine applications, where exposure to moisture, salt, and other corrosive elements is constant. It can also be found in metal protection sprays, providing an additional layer of defense in high-humidity and chemically aggressive settings.

Research into Smart Coatings and Self-Healing Materials

Research is ongoing to explore the integration of tolyltriazole and its derivatives into "smart" and self-healing coating systems. The fundamental principle behind its protective action is the formation of a stable, passivating film on the metal surface. This film, composed of a complex between the tolyltriazole molecule and the metal, acts as a physical barrier to inhibit the electrochemical processes that drive corrosion.

The potential for self-healing coatings lies in the ability to encapsulate corrosion inhibitors like tolyltriazole within the coating matrix. When the coating is damaged, for instance by a scratch, the encapsulated inhibitors would be released and transported to the exposed metal surface. There, they would form a new protective layer, effectively "healing" the breach and restoring the corrosion protection. This targeted release mechanism ensures that the inhibitor is available precisely when and where it is needed, prolonging the service life of the protective coating and the underlying metal substrate.

Performance on Diverse Metal Substrates and Alloys

While tolyltriazole sodium salt offers protection for a range of metals, its efficacy is most pronounced on specific substrates.

Copper and Copper-Based Alloys (e.g., Brass, Admiralty Brass)

This compound is widely recognized as a premier corrosion inhibitor for copper and its alloys, such as brass and admiralty brass. chemical-product.com Its primary function is to form a protective film on the metal surface, which is particularly effective in preventing the dissolution of copper ions. tri-iso.com This is critical in applications like industrial water systems, cooling towers, and heat exchangers where copper components are prevalent.

The protective mechanism involves the adsorption of the tolyltriazole anion onto the copper surface, creating a barrier that shields the metal from corrosive agents. smolecule.com This action is effective even at low concentrations and across a range of pH levels, making it a versatile choice for various industrial formulations.

Below is a table summarizing the performance of this compound on copper and its alloys based on research findings:

| Parameter | Observation | Reference |

| Inhibition Mechanism | Forms a protective film on the metal surface. | |

| Effectiveness | Highly effective for copper and copper alloys. | chemical-product.com |

| Applications | Used in cooling water systems, antifreeze, and metalworking fluids. | |

| Combined Use | Protection is enhanced when combined with Benzotriazole (B28993) (BTA) in acidic and neutral chloride solutions. | chemical-product.com |

Aluminum Alloys and Mild Steel Systems

This compound and its parent compound, Tolytriazole (TTA), demonstrate significant corrosion inhibition capabilities for both aluminum alloys and mild steel in various corrosive environments. Research indicates that the effectiveness of TTA on aluminum alloys is influenced by factors such as alloy composition, pH, and temperature. researchgate.netmdpi.com A study on Al-Cu, Al-Si-Cu, and Al-Cu-Fe alloys in both hydrochloric acid (HCl) and sodium chloride (NaCl) solutions found that TTA was more efficient at pH levels of 0.5 and 6 compared to a more alkaline pH of 11. researchgate.netmdpi.com The inhibition mechanism on these alloys involves the adsorption of TTA to form a protective film. researchgate.net However, its protective effect was observed to decrease as the temperature increased from 15°C to 35°C. researchgate.netmdpi.com

For specific aluminum alloys, such as the Al-8% Si-3% Cu variant, TTA has shown high inhibition efficiency (IE) in 1 M NaCl solutions, as detailed in the table below. researchgate.net

Inhibition Efficiency of Tolytriazole (TTA) on Al-8% Si-3% Cu Alloy

| TTA Concentration | Inhibition Efficiency (IE) |

|---|---|

| 2 mM | 88% - 92% |

| 20 mM | 94% - 95% |

Data sourced from a study by Onal and Aksut (2000) in 1 M NaCl at pH 6. researchgate.net

In systems containing mild steel, Tolytriazole is an excellent corrosion inhibitor, particularly in acidic media. scielo.brresearchgate.net Studies conducted in 0.5 M HCl solutions demonstrated a remarkable inhibition efficiency of 91% at a TTA concentration of 0.07 M. scielo.brresearchgate.netresearchgate.net Electrochemical analysis reveals that TTA functions as a mixed-type inhibitor, retarding both anodic and cathodic reactions on the steel surface. scielo.brresearchgate.net The primary inhibition mechanism is the physical adsorption of TTA molecules onto the steel, forming an organic film. scielo.brresearchgate.net This film acts as a barrier, reducing the adsorptivity of corrosive chloride ions on the metal surface. researchgate.netresearchgate.net In complex systems with mixed metals, formulations containing Tolytriazole or its salt are designed to protect both aluminum and mild steel, often in combination with other inhibitors. chemical-product.comgoogle.com

Comparative and Synergistic Studies with Other Inhibitors

The performance of this compound is often evaluated relative to other inhibitors and in combination with them to achieve enhanced, synergistic protection in multi-component systems.

Comparative Effectiveness with Benzotriazole and Related Azoles

Tolytriazole (TTA) and Benzotriazole (BTA) are foundational azole inhibitors, but their effectiveness can vary depending on the metal substrate and the specific corrosive environment. While both are effective for copper, comparative studies on other metals reveal performance differences. chemical-product.com For instance, in the protection of the 2024 aluminum alloy in neutral chloride solutions, one study found that Benzotriazole offered better corrosion protection than other tested thiazole (B1198619) derivatives. mdpi.com Another investigation on AA 2024-T3 aluminum alloy showed that 2-mercaptobenzothiazole (B37678) (2-MBT) had a higher inhibition efficiency compared to BTA. mdpi.com

The environment plays a crucial role in the relative performance of these inhibitors. In cooling systems that use oxidizing biocides like chlorine or hypobromite, Chloro-tolyltriazole sodium salt has demonstrated superior corrosion inhibition efficiency for copper and its alloys compared to both Tolytriazole and Benzotriazole. aquapharm-india.com

Comparative Performance of Azole Inhibitors

| Inhibitor | Target Metal/Alloy | Environment | Comparative Finding |

|---|---|---|---|

| Benzotriazole (BTA) | Aluminum Alloy 2024 | Neutral Chloride Solution | Offers better corrosion protection compared to other thiazole derivatives. mdpi.com |

| 2-Mercaptobenzothiazole (2-MBT) | Aluminum Alloy AA 2024-T3 | 3.5 wt% NaCl Solution | Higher inhibition efficiency compared to BTA. mdpi.com |

Synergistic Effects with Co-inhibitors in Multi-Component Systems

The combination of this compound with other chemical compounds can lead to synergistic effects, providing significantly improved corrosion protection. These multi-component systems are critical for protecting complex metallurgies found in industrial applications like cooling systems and antifreezes. google.comresearchgate.net

A notable synergistic effect is observed when TTA is combined with sodium carboxylates to protect zinc. researchgate.net This combination promotes the formation of an insoluble and hydrophobic passive layer composed of zinc cations, carboxylate anions, and TTA molecules. researchgate.net Similarly, the protective action of polycarboxylates on low-carbon steel is synergistically increased when used with triazole inhibitors. researchgate.net

In advanced formulations designed for mixed-metal systems, Tolytriazole is a key component. For example, a corrosion inhibitor composition for systems including aluminum and mild steel shows synergistic performance by combining an azole like Tolytriazole with a phosphino (B1201336) succinic oligomer (PSO) and a molybdate. google.com Another formulation developed to protect against cavitation corrosion on aluminum in diesel engines combines azoles with polymeric polycarboxylates, molybdenum, stabilized silicates, and nitrite (B80452)/nitrate salts. google.com This highlights the trend of using this compound not as a standalone inhibitor, but as part of a sophisticated inhibitor package. researchgate.netgoogle.com The protection is also enhanced when Tolytriazole is used alongside inhibitors like 2-Mercaptobenzothiazole.

Examples of Synergistic Inhibitor Systems Involving Tolytriazole

| Co-inhibitor(s) | Target Metal(s) | Protective Mechanism/Effect |

|---|---|---|

| Sodium Carboxylates | Zinc | Formation of an insoluble, hydrophobic passive layer. researchgate.net |

| Phosphino Succinic Oligomer (PSO), Molybdate | Aluminum, Mild Steel | Synergistic protection in mixed metallurgy systems. google.com |

| Polymeric Polycarboxylates, Molybdenum, Stabilized Silicates, Nitrite/Nitrate Salts | Aluminum | Protection against cavitation-erosion corrosion. google.com |

Environmental Behavior and Advanced Remediation Research of Tolyltriazole Sodium Salt

Tolytriazole sodium salt, a derivative of tolyltriazole (B104456), is utilized primarily as a corrosion inhibitor. Its presence and persistence in the environment have prompted research into its fate, behavior, and potential remediation strategies.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are powerful tools for separating complex mixtures, and when combined with mass spectrometry, they provide highly specific and sensitive detection of Tolytriazole Sodium Salt.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of tolyltriazole (B104456) and its sodium salt in complex samples. sciex.com.cn This technique offers high selectivity and sensitivity, making it ideal for detecting polar analytes in challenging matrices like food or environmental samples. sciex.com.cn The process involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific molecular ion is selected and then fragmented, and a characteristic fragment ion is monitored for quantification. sciex.com.cn This two-stage detection process provides a high degree of confidence in the identification and quantification of the target compound. sciex.com.cn

For the analysis of bile acids and their salts, which share some physicochemical properties with this compound (being ionizable and possessing hydrophobic characteristics), reverse-phase LC-MS/MS methods have been successfully employed. nih.gov These methods often utilize specific mobile phases, such as a mixture of ammonium (B1175870) formate (B1220265) in water (Mobile Phase A) and pure acetonitrile (B52724) (Mobile Phase B), to achieve effective separation. nih.gov The use of internal standards, like isotopically labeled versions of the analyte, can help to correct for matrix effects and variations in instrument response. nih.gov It is important to note that the presence of sodium ions in the mobile phase or from the sample can lead to the formation of sodium adducts, which can complicate data analysis and suppress the desired protonated molecular ion signal. spectroscopyonline.com Therefore, using high-purity water and reagents is crucial for sensitive LC-MS analysis. spectroscopyonline.com

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Reference |

| Chromatography | Reverse-Phase or HILIC | sciex.com.cnnih.gov |

| Mobile Phase A | Ammonium formate in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Ionization Mode | Negative Ion Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com.cn |

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for this compound.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of tolyltriazole. researchgate.netresearchgate.net GC offers high selectivity and is particularly adept at separating isomers, which can be a challenge for liquid chromatography. researchgate.netresearchgate.net However, since tolyltriazole and its salt are not inherently volatile, a derivatization step is often necessary to convert them into more volatile compounds suitable for GC analysis. researchgate.net

The combination of GC with tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis, allowing for the determination of trace levels of benzotriazoles in complex environmental samples like groundwater and biosolids. researchgate.net The high selectivity of GC-MS makes it a suitable alternative to LC-MS systems, often with the advantage of lower matrix effects. researchgate.netresearchgate.net

Ion Chromatography for Trace Analysis in Complex Solutions

Ion chromatography (IC) is a valuable technique for determining the concentration of ions in a sample. It has been successfully used for the trace analysis of sodium in complex industrial water samples, such as those from the power industry. thermofisher.com This is particularly relevant for the analysis of this compound, where quantifying the sodium content can be an indirect measure of the compound's concentration. IC can be performed with nonsuppressed conductivity detection, which allows for the determination of trace levels of sodium, even in the presence of high concentrations of other substances like amine additives. thermofisher.com

For more complex matrices, such as lithium-ion battery electrolytes, ion chromatography coupled with mass spectrometry (IC-MS) provides a powerful analytical solution. lcms.cz This combination allows for the separation and quantification of various salts and contaminants with high accuracy. lcms.cz

Spectroscopic and Electrochemical Sensing Methods

Spectroscopic and electrochemical methods offer alternative approaches for the detection and quantification of this compound, often with the advantages of simplicity, speed, and lower cost compared to chromatographic techniques.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely used technique for determining the concentration of an analyte in a solution. kjpupi.id The method is based on the principle that compounds with chromophore and auxochrome groups absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. kjpupi.id For the determination of tolyltriazole, a proprietary catalytic ultraviolet (UV) photolysis procedure can be employed, with the measurement wavelength set at 425 nm for spectrophotometers. hach.com This method has been shown to be effective for quantifying tolyltriazole in the range of 0.7 to 16.0 ppm. scribd.com The sample temperature should be controlled between 20–25 °C for accurate results. hach.com

Table 2: UV-Vis Spectrophotometry Method Performance for Tolytriazole

| Parameter | Value | Reference |

| Measurement Wavelength | 425 nm | hach.com |

| Concentration Range | 0.7 - 16.0 ppm | scribd.com |

| Precision (95% Confidence Interval) for 12 mg/L tolyltriazole | 11.6–12.4 mg/L | hach.com |

| Sensitivity (Concentration change per 0.010 Abs change) | 0.2 mg/L | hach.com |

Colorimetric Assays (e.g., Gold Nanoparticle-based Methods)

Colorimetric assays provide a simple and rapid means of detecting and quantifying chemical compounds. ijcce.ac.ir A particularly innovative approach for the trace determination of tolyltriazole involves the use of gold nanoparticles (AuNPs). ijcce.ac.ir This method is based on the aggregation of AuNPs induced by the presence of tolyltriazole, which leads to a distinct color change in the solution. ijcce.ac.irlongdom.org The nitrogen atoms in the tolyltriazole molecule have a high affinity for the surface of the gold nanoparticles, causing them to cluster together. ijcce.ac.ir

The aggregation of the AuNPs results in a shift in their surface plasmon resonance, which can be measured using a UV-Vis spectrophotometer. ijcce.ac.irlongdom.org Specifically, the ratio of the absorbance at two different wavelengths (e.g., 620 nm and 520 nm) can be used to quantify the concentration of tolyltriazole. ijcce.ac.ir This method has demonstrated high sensitivity, with a detection limit as low as 5.0 µg/L and a linear range of 10-100 µg/L. ijcce.ac.ir The optimal conditions for this assay are typically at an acidic pH. longdom.org The simplicity, rapidity, and cost-effectiveness of this colorimetric method make it an attractive alternative to more complex instrumental techniques. ijcce.ac.ir

Table 3: Performance of Gold Nanoparticle-based Colorimetric Assay for Tolytriazole

| Parameter | Value | Reference |

| Concentration Range | 10-100 µg/L | ijcce.ac.ir |

| Limit of Detection | 5.0 µg/L | ijcce.ac.ir |

| Relative Standard Deviation (RSD) | 1.5% - 3.0% | ijcce.ac.ir |

| Measurement Principle | Absorbance ratio at 620 nm to 520 nm | ijcce.ac.ir |

Thermal Analysis and Diffraction Techniques for Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For this compound, TGA provides critical data on its behavior at elevated temperatures and confirms aspects of its composition.

Research findings indicate that the compound is thermally stable under typical use temperatures. chempoint.com However, decomposition begins at elevated temperatures. chempoint.com TGA studies reveal that sodium salts of triazoles often retain water of crystallization, which is observed as an initial mass loss at temperatures between 100°C and 150°C. The active ingredient itself undergoes significant decomposition at temperatures above 240°C. chempoint.com In comparison, the non-salt form, tolyltriazole, shows considerable weight loss at approximately 300°C. ampp.org This analysis is vital for defining the upper temperature limits for the storage and application of this compound.

Table 1: Thermal Events for this compound from TGA

| Temperature Range (°C) | Observed Event | Source(s) |

|---|---|---|

| 100 - 150 | Mass loss associated with the release of water of crystallization. | , |

| > 240 | Onset of decomposition of the active ingredient. | chempoint.com |

X-ray Diffraction (XRD) for Crystalline Structure and Film Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the structure of crystalline materials. It is based on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays are diffracted by the planes of a crystal lattice at specific angles, creating a unique diffraction pattern that serves as a fingerprint for the material. tcd.ie

For this compound, XRD is employed in two primary ways:

Crystalline Structure Analysis: XRD is used to analyze the powder form of the compound to determine its crystal structure. The resulting diffraction pattern provides information on the lattice parameters. This technique can effectively distinguish between the crystalline structure of tolyltriazole and its sodium salt, as they exhibit distinct lattice parameters.

Protective Film Analysis: this compound functions as a corrosion inhibitor by forming a thin, protective film on metal surfaces. XRD is an invaluable tool for characterizing these films in-situ on the metal substrate. rigaku.com It can determine the orientation, crystalline quality, and domain structure of the protective layer, providing insights into the mechanism of corrosion inhibition. rigaku.com Reciprocal Space Map (RSM) measurements, a sophisticated XRD technique, are particularly useful for detailed characterization of such thin films. rigaku.com

Table 2: Applications of XRD in the Analysis of this compound

| Analytical Application | Information Obtained | Source(s) |

|---|---|---|

| Powder Diffraction | Identification of crystalline phases; Determination of crystal lattice parameters; Differentiation from related compounds (e.g., tolyltriazole). | , |

| Thin Film Analysis | Characterization of the protective film on metal surfaces; Determination of film orientation and crystalline quality; Analysis of domain structures. | rigaku.com, acs.org |

Future Research Directions and Unresolved Challenges

Development of Next-Generation Multifunctional Tolyltriazole (B104456) Derivatives